1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one
CAS No.:
Cat. No.: VC17672025
Molecular Formula: C9H11NOS
Molecular Weight: 181.26 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one -](/images/structure/VC17672025.png)
Specification
Molecular Formula | C9H11NOS |
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Molecular Weight | 181.26 g/mol |
IUPAC Name | 1-(2-amino-5-methylsulfanylphenyl)ethanone |
Standard InChI | InChI=1S/C9H11NOS/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,10H2,1-2H3 |
Standard InChI Key | FKDGIWKPSXYNJH-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=C(C=CC(=C1)SC)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a benzene ring substituted with two functional groups:
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Amino group (-NH₂) at the 2-position, which confers basicity and hydrogen-bonding capacity.
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Methylsulfanyl group (-SMe) at the 5-position, introducing sulfur-based hydrophobicity and potential redox activity.
The acetyl group (-COCH₃) at the 1-position contributes to electron-withdrawing effects, influencing the ring’s electronic distribution .
Table 1: Theoretical Molecular Properties
Spectroscopic Characteristics
While experimental spectra are unavailable, density functional theory (DFT) studies on related compounds suggest:
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IR Spectroscopy: Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) .
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NMR: Downfield shifts for the acetyl carbonyl carbon (~200 ppm in ¹³C NMR) and deshielded aromatic protons adjacent to the amino and methylsulfanyl groups .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
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Friedel-Crafts Acylation:
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Multi-Step Condensation:
Table 2: Synthetic Conditions for Analogous Compounds
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Thiazole ring formation | Na₂S, DMF, 70°C | 52% | |
Acetylation | Acetyl chloride, AlCl₃, 0°C | N/A |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the acetyl group; limited water solubility (LogP ~2.5) .
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Stability: Susceptible to oxidation at the sulfur center, necessitating inert atmosphere storage. The amino group may undergo diazotization under acidic conditions .
Computational Insights
DFT-Derived Geometries
Studies on 5-substituted thiadiazoles reveal:
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Bond Lengths: C-S bond ~1.76 Å (B3LYP/6-311++G(d,p)), aligning with the methylsulfanyl group’s expected geometry .
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Dihedral Angles: Aromatic ring and acetyl group coplanarity (dihedral ~176°), favoring conjugation .
Table 3: Key DFT Parameters for Structural Analog
Parameter | B3LYP Value | M06-2X Value |
---|---|---|
C-S Bond Length (Å) | 1.760 | 1.742 |
C=O Stretch (cm⁻¹) | 1685 | 1679 |
HOMO-LUMO Gap (eV) | 4.12 | 4.08 |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s structure aligns with scaffolds used in:
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Antimicrotubule Agents: Analogous to 5-(3',4',5'-trimethoxybenzoyl)thiazoles, which inhibit tubulin polymerization at IC₅₀ = 1.2 µM .
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Kinase Inhibitors: The amino-acetyl motif is prevalent in EGFR and VEGFR inhibitors .
Material Science
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